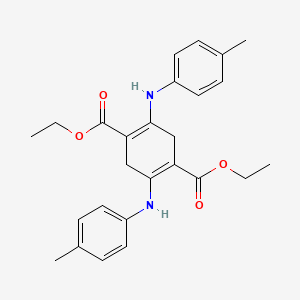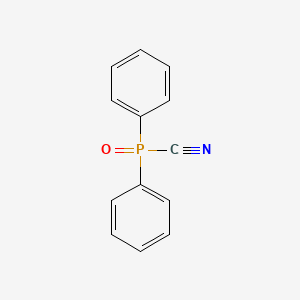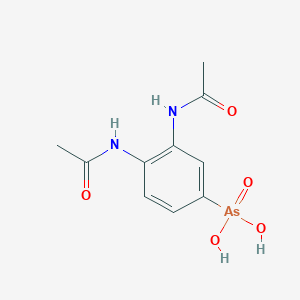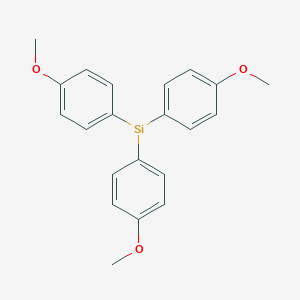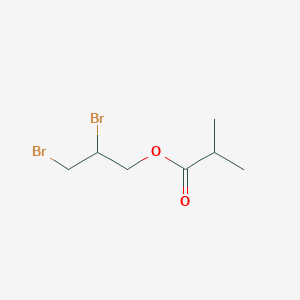
2,3-Dibromopropyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H12Br2O2 It is a brominated ester, which means it contains bromine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl 2-methylpropanoate typically involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then esterified with 2-methylpropanoic acid. The reaction conditions for the bromination step include the use of bromine as the brominating agent and a solvent such as benzene or carbon tetrachloride. The esterification step requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to allyl alcohol in a reaction vessel, followed by the esterification of the resulting 2,3-dibromopropanol with 2-methylpropanoic acid. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl 2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 2-hydroxypropyl 2-methylpropanoate or 2-amino-propyl 2-methylpropanoate.
Oxidation: Formation of 2-methylpropanoic acid or 2,3-dibromopropanone.
Reduction: Formation of 2,3-dibromopropyl alcohol.
Applications De Recherche Scientifique
2,3-Dibromopropyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of brominated flame retardants.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl 2-methylpropanoate involves its interaction with biological molecules, leading to various biochemical effects. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cellular damage or inhibition of enzyme activity. The ester group can be hydrolyzed by esterases, releasing 2,3-dibromopropanol and 2-methylpropanoic acid, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl 2,4,6-tribromophenyl ether: A brominated compound used in flame retardants with different reactivity and applications.
Uniqueness
2,3-Dibromopropyl 2-methylpropanoate is unique due to its specific combination of bromine atoms and ester functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
6308-14-1 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
2,3-dibromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
XFXFJLKPISDTFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)



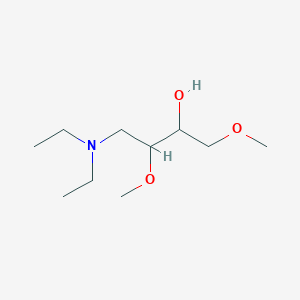
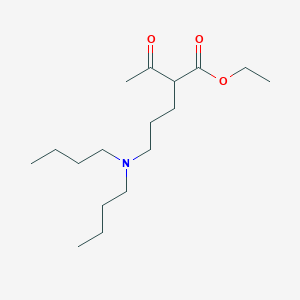
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
